molecular formula C45H74O18 B235683 Pseudoprototimosaponin aiii CAS No. 142759-74-8

Pseudoprototimosaponin aiii

Cat. No.: B235683
CAS No.: 142759-74-8
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-GFMVILKCSA-N
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Description

The compound Pseudoprototimosaponin aiii is a complex organic molecule with multiple hydroxyl groups and a pentacyclic structure

Mechanism of Action

Anemarsaponin BIII, also known as D85003, Pseudoprototimosaponin aiii, or (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a bioactive steroidal saponin isolated from Anemarrhena asphodeloides .

Target of Action

Anemarsaponin BIII has been found to interact with several key targets, including CYP3A4, CYP2D6, and CYP2E1 . These are major enzymes involved in drug metabolism and are part of the cytochrome P450 family. The compound’s interaction with these targets can influence the metabolism of other drugs, indicating potential drug-drug interactions .

Mode of Action

Anemarsaponin BIII exhibits significant inhibitory effects on the activity of CYP3A4, CYP2D6, and CYP2E1 . It acts as a non-competitive inhibitor for CYP3A4 and a competitive inhibitor for CYP2D6 and CYP2E1 . This means that it binds to these enzymes and reduces their activity, which can affect the metabolism of other substances that are substrates for these enzymes.

Biochemical Pathways

Anemarsaponin BIII is involved in the modulation of several signaling pathways. It plays a vital role in the inhibition of many signaling pathways such as the PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway . These pathways are crucial for cell proliferation, survival, and metabolism. By inhibiting these pathways, Anemarsaponin BIII can exert anti-inflammatory and anti-cancer effects .

Pharmacokinetics

It has been suggested that the compound can be quickly absorbed into the blood circulation and shows double plasma concentration peaks . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anemarsaponin BIII.

Result of Action

Anemarsaponin BIII has been reported to exhibit anti-inflammatory, anti-platelet aggregative, and anti-depressive effects . It has also been shown to have cytotoxic activities on various cancer cell lines . In addition, it has been found to reduce immune inflammation, making it a promising candidate for the treatment of conditions like acute pancreatitis .

Action Environment

The action of Anemarsaponin BIII can be influenced by various environmental factors. For instance, it has been found that small molecule fractions in Anemarrhena asphodeloides extracts could increase the absorption and improve the bioavailability of the steroidal saponins, including Anemarsaponin BIII . This suggests that the presence of other compounds can influence the action, efficacy, and stability of Anemarsaponin BIII.

Biochemical Analysis

Biochemical Properties

Anemarsaponin BIII plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant inhibitory effects on the activities of CYP3A4, 2D6, and 2E1 enzymes . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Cellular Effects

Anemarsaponin BIII has profound effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Anemarsaponin BIII involves its interactions at the molecular level. It binds to and inhibits the activities of CYP3A4, 2D6, and 2E1 enzymes . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anemarsaponin BIII change over time. It has been shown to exhibit time-dependent inhibition of CYP3A4, with a KI value of 4.88 μM and a Kinact value of 0.053/min

Metabolic Pathways

Anemarsaponin BIII is involved in various metabolic pathways. It interacts with enzymes of the cytochrome P450 family, indicating its involvement in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of Anemarsaponin BIII within cells and tissues are yet to be fully understood. It has been suggested that small fractions in A. asphodeloides extracts could increase the absorption and improve the bioavailability of the steroidal saponins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of its pentacyclic core and the subsequent addition of hydroxyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to maintain the necessary reaction conditions. Purification steps such as chromatography and crystallization would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its complex stereochemistry and pentacyclic structure, which confer specific chemical and biological properties not found in simpler molecules. Its multiple hydroxyl groups and potential for functionalization make it a versatile compound for various applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLIYKWVMBBFX-GFMVILKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142759-74-8
Record name Pseudoprototimosaponin AIII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142759748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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